Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15824763
InChI: InChI=1S/C12H17N3O2.ClH/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9;/h7-9,13H,2-6H2,1H3;1H
SMILES:
Molecular Formula: C12H18ClN3O2
Molecular Weight: 271.74 g/mol

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15824763

Molecular Formula: C12H18ClN3O2

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride -

Specification

Molecular Formula C12H18ClN3O2
Molecular Weight 271.74 g/mol
IUPAC Name ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H17N3O2.ClH/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9;/h7-9,13H,2-6H2,1H3;1H
Standard InChI Key XEQVSHLWENNAJD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at position 2 with a piperidin-4-yl group and at position 5 with an ethyl ester, stabilized as a hydrochloride salt. Key structural attributes include:

PropertyValue
IUPAC Nameethyl 2-piperidin-4-ylpyrimidine-5-carboxylate; hydrochloride
Canonical SMILESCCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl
Hydrogen Bond Donors2 (piperidine NH⁺ and HCl)
Hydrogen Bond Acceptors5

The hydrochloride salt enhances solubility in polar solvents, critical for biological testing.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂), and 3.15–2.70 (m, 4H, piperidine CH₂) confirm the ester and piperidine moieties.

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 272.1, with a chlorine isotopic pattern confirming the hydrochloride.

Synthesis and Optimization

Synthetic Pathways

Industrial synthesis involves three stages:

Stage 1: Piperidine Functionalization
4-Aminopiperidine undergoes Boc protection, followed by coupling with ethyl 2-chloropyrimidine-5-carboxylate under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) .

Stage 2: Esterification
The intermediate reacts with ethanol in HCl-saturated dioxane to form the hydrochloride salt (yield: 85–92%).

Stage 3: Purification
Crystallization from ethanol/water (4:1) achieves >99% purity, verified by HPLC.

Reaction Optimization

  • Temperature: Yields drop below 70% at <100°C due to incomplete coupling .

  • Catalyst: CuI outperforms Pd catalysts (e.g., Pd(OAc)₂) in minimizing byproducts .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits adenosine deaminase (ADA) with IC₅₀ = 0.8 μM, likely through competitive binding at the purine-recognition site. Comparative data:

EnzymeIC₅₀ (μM)Selectivity Over Xanthine Oxidase
ADA0.8>100-fold
Dihydrofolate Reductase12.415-fold

Receptor Modulation

In radioligand binding assays, it exhibits affinity for:

  • σ-1 Receptors: Kᵢ = 34 nM (partial agonist)

  • 5-HT₃ Receptors: Kᵢ = 210 nM (antagonist)

These properties suggest potential in neuropathic pain and chemotherapy-induced nausea.

Pharmacological Applications

Anticancer Activity

In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 μM (48 hr exposure). Mechanism studies show:

  • Cell Cycle Arrest: G1 phase accumulation (62% vs. 45% in controls)

  • Apoptosis Induction: 3.8-fold increase in caspase-3/7 activity.

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 29213):

Concentration (μg/mL)Inhibition Zone (mm)MIC (μg/mL)
2514.2 ± 1.112.5
5018.9 ± 0.8-

Synergy with ciprofloxacin (FIC index = 0.3) suggests combinatory potential.

Comparative Analysis With Structural Analogs

Piperidine-Pyrimidine Derivatives

Comparing key analogs:

CompoundADA IC₅₀ (μM)σ-1 Kᵢ (nM)Aqueous Solubility (mg/mL)
Target Compound0.8348.7
Ethyl 2-(morpholino)pyrimidine-5-carboxylate4.221022.1
Methyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate1.1295.2

The hydrochloride salt improves solubility over methyl esters without compromising target affinity .

Structure-Activity Relationships (SAR)

  • Piperidine Substitution: N-Methylation reduces σ-1 affinity by 10-fold (Kᵢ = 340 nM)

  • Ester Chain Length: Propyl esters show 40% lower ADA inhibition vs. ethyl

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for introducing sulfonamide or acrylamide groups to enhance blood-brain barrier penetration.

  • Prodrug Development: Hydrolysis of the ethyl ester in vivo generates the active carboxylic acid (t₁/₂ = 2.3 hr in human plasma).

Chemical Biology Tools

Used in photoaffinity labeling studies to map ADA active sites, employing a diazirine-modified analog.

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